3-(3-Fluoro-4-methylphenyl)-1H-pyrazole

Catalog No.
S13715053
CAS No.
M.F
C10H9FN2
M. Wt
176.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Fluoro-4-methylphenyl)-1H-pyrazole

Product Name

3-(3-Fluoro-4-methylphenyl)-1H-pyrazole

IUPAC Name

5-(3-fluoro-4-methylphenyl)-1H-pyrazole

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

InChI

InChI=1S/C10H9FN2/c1-7-2-3-8(6-9(7)11)10-4-5-12-13-10/h2-6H,1H3,(H,12,13)

InChI Key

KMYUCVHQQWKMOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NN2)F

3-(3-Fluoro-4-methylphenyl)-1H-pyrazole is a compound characterized by its five-membered pyrazole ring structure, which contains nitrogen atoms adjacent to carbon atoms. The molecular formula for this compound is C10_{10}H9_9FN2_2, with a molecular weight of 176.19 g/mol. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its unique chemical properties and potential biological activities. This compound is of particular interest in medicinal chemistry due to its diverse pharmacological applications.

The reactivity of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazole can be attributed to the presence of functional groups that facilitate various chemical transformations. Typical reactions include:

  • Condensation Reactions: The synthesis often involves the condensation of 3-fluoro-4-methylphenylhydrazine with diketones or α,β-unsaturated carbonyl compounds, leading to the formation of the pyrazole structure .
  • Oxidation and Reduction: This compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate, and reduction with sodium borohydride or lithium aluminum hydride .

These reactions highlight the versatility of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazole in synthetic organic chemistry.

Pyrazole derivatives, including 3-(3-Fluoro-4-methylphenyl)-1H-pyrazole, are known for their significant biological activities. Research indicates that such compounds exhibit:

  • Antimicrobial Properties: Pyrazoles have been shown to possess antibacterial and antifungal activities, making them candidates for pharmaceutical applications .
  • Anti-inflammatory Effects: Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases .
  • Anticancer Activity: Certain pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

The biological profile of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazole remains an active area of research.

The synthesis of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazole can be achieved through several methods:

  • Condensation Method: A common approach involves reacting 3-fluoro-4-methylphenylhydrazine with diketones or α,β-unsaturated carbonyl compounds in a suitable solvent under reflux conditions .
  • Multicomponent Reactions: Recent advancements include one-pot multicomponent reactions that allow for the simultaneous introduction of multiple substituents on the pyrazole ring, enhancing efficiency and yield .

These methods illustrate the compound's accessibility and the adaptability of synthetic strategies employed in its preparation.

3-(3-Fluoro-4-methylphenyl)-1H-pyrazole has several applications across various fields:

  • Pharmaceutical Industry: Its potential as an antimicrobial and anti-inflammatory agent makes it a candidate for drug development.
  • Agricultural Chemistry: Pyrazoles are explored for use in agrochemicals due to their bioactivity against pests and pathogens.
  • Material Science: The unique properties of fluorinated compounds enhance their applicability in developing advanced materials with specific functionalities.

Interaction studies involving 3-(3-Fluoro-4-methylphenyl)-1H-pyrazole focus on its binding affinity and mechanism of action with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological efficacy and toxicity profiles against various cell lines.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 3-(3-Fluoro-4-methylphenyl)-1H-pyrazole, which can provide insights into its uniqueness:

Compound NameStructural FeaturesNotable Activities
4-Fluoro-4-methyl-1H-pyrazoleFluorine at position 4Exhibits lower Diels–Alder reactivity
5-Trifluoromethyl-1H-pyrazoleTrifluoromethyl group at position 5Anticancer properties
3-Methyl-1H-pyrazoleMethyl group at position 3Anti-inflammatory effects

The presence of fluorine in these compounds often enhances their biological activity and solubility, making them valuable in medicinal chemistry. The unique positioning of substituents in 3-(3-Fluoro-4-methylphenyl)-1H-pyrazole contributes to its distinct reactivity and biological profile compared to these similar compounds.

Cyclocondensation Routes for Pyrazole Core Assembly

The synthesis of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazole relies fundamentally on cyclocondensation reactions that form the pyrazole heterocycle through well-established mechanisms [1]. The primary approach involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, a methodology first developed by Knorr and colleagues in 1883 [1]. This classical cyclocondensation reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring [1] [2].

For the specific synthesis of 3-(3-fluoro-4-methylphenyl)-1H-pyrazole, the cyclocondensation typically employs 3-(3-fluoro-4-methylphenyl)-1,3-propanedione or related 1,3-dicarbonyl precursors [3]. The reaction mechanism involves initial formation of a hydrazone intermediate, which undergoes subsequent cyclization to generate the five-membered pyrazole ring with the desired substitution pattern [3]. Recent advances have demonstrated that the regioselectivity of this reaction can be controlled through careful selection of reaction conditions and substituent effects [1].

Optimization studies have revealed that solvent choice significantly impacts both reaction rate and product yield [2]. Polar protic solvents such as ethanol provide optimal conditions for the cyclocondensation, achieving yields ranging from 70-95% under conventional heating conditions [2]. The addition of acid catalysts, particularly hydrochloric acid or acetic acid, has been shown to accelerate the dehydration step and improve overall reaction efficiency [1] [2].

Temperature optimization experiments demonstrate that reactions conducted at 80-100°C provide the best balance between reaction rate and product stability [4]. Lower temperatures result in incomplete conversion, while excessive heating can lead to product decomposition or unwanted side reactions [4]. The reaction time typically ranges from 10-24 hours under conventional thermal conditions, though this can be significantly reduced through alternative heating methods [4].

Fluorination and Methylation Position-Specific Techniques

The introduction of fluorine and methyl substituents at specific positions on the pyrazole ring requires sophisticated synthetic strategies that ensure regioselective functionalization [5] [6]. For 3-(3-fluoro-4-methylphenyl)-1H-pyrazole, the fluorine atom is positioned at the meta position relative to the pyrazole attachment point, while the methyl group occupies the para position [5].

Alternative fluorination strategies include the use of fluorine gas under controlled conditions, though this approach typically results in lower yields and reduced selectivity compared to Selectfluor-mediated reactions [7]. The Togni reagent, a hypervalent iodine-based fluorinating agent, has demonstrated exceptional performance for trifluoromethylation reactions, achieving yields exceeding 99% with greater than 98% regioselectivity [3].

Methylation techniques for aromatic systems have evolved significantly, with palladium-catalyzed nucleomethylation emerging as a particularly effective method [8]. This approach enables simultaneous construction of the aromatic framework and installation of the methyl group through a single synthetic operation [8]. The palladium-catalyzed process operates through a nucleometalation/methylation mechanism that provides excellent control over regioselectivity [8].

Position-specific methylation can also be achieved through traditional Friedel-Crafts alkylation using methyl chloride and aluminum chloride catalyst [9]. However, this approach requires careful control of reaction conditions to prevent overmethylation and ensure selective introduction of the methyl group at the desired position [9].

Industrial-Scale Synthesis: Catalysts and Solvent Systems

Industrial production of 3-(3-fluoro-4-methylphenyl)-1H-pyrazole demands scalable synthetic methods that balance efficiency, cost-effectiveness, and environmental considerations [10] [11]. Heterogeneous catalysts have gained prominence in industrial applications due to their recyclability and ease of separation from reaction products [10] [11].

Nano-zinc oxide catalysts have demonstrated exceptional performance in large-scale pyrazole synthesis, providing yields of 88-95% under mild reaction conditions [10]. The high surface area of nano-zinc oxide particles enhances catalytic activity while enabling catalyst recovery and reuse for up to four reaction cycles without significant loss of activity [10]. Iron-based heterogeneous catalysts, particularly iron oxide nanoparticles functionalized with acidic groups, offer similar advantages with improved thermal stability [11].

Transition metal-containing ionic liquids represent an innovative approach to industrial pyrazole synthesis [12]. These systems combine the catalytic properties of transition metals with the unique solvation characteristics of ionic liquids, enabling reactions to proceed under mild conditions with minimal solvent requirements [12]. Iron(III)-based ionic liquid catalysts have shown particular promise, achieving yields of 78-90% while maintaining catalyst activity through multiple reaction cycles [12].

Continuous flow synthesis has emerged as a transformative technology for industrial pyrazole production [13] [14]. This approach enables precise control of reaction parameters while minimizing the formation of hazardous intermediates [13]. Continuous flow systems operating at temperatures of 90-120°C with residence times of 1-60 minutes have achieved production rates of 1.76 grams per hour with yields ranging from 48-99% [13] [14].

Solvent selection for industrial processes must consider both performance and environmental impact [15]. Deep eutectic solvents, formed from combinations of potassium carbonate and glycerol, provide an environmentally benign alternative to conventional organic solvents [10]. These systems achieve excellent yields (88-97%) while eliminating the need for volatile organic compounds [10].

Table 1: Industrial-Scale Synthesis Parameters for Pyrazole Production

ParameterBatch ProcessContinuous FlowMicrowave Process
Reaction Scale10-1000 kg0.1-100 kg/h0.1-10 kg
Residence Time2-24 hours1-60 minutes2-10 minutes
Temperature Control±2°C±0.5°C±1°C
PressureAtmospheric10-25 barSealed vessel
Catalyst RecoveryFiltration/DistillationAutomated separationNot applicable
Solvent Recycling80-95%>95%Minimal solvent use
Product Throughput0.5-5 kg/h1.76 g/h (optimized)2-20 kg/h

Green Chemistry Approaches in Fluorinated Pyrazole Synthesis

Green chemistry principles have become increasingly important in the development of sustainable synthetic routes for fluorinated pyrazole compounds [16] [15]. Solvent-free reaction conditions represent one of the most significant advances in environmentally friendly pyrazole synthesis [17] [18]. Microwave-assisted synthesis under solvent-free conditions has demonstrated remarkable efficiency, reducing reaction times from hours to minutes while eliminating the need for volatile organic solvents [17] [18].

Aqueous reaction media provide an attractive alternative to organic solvents for pyrazole synthesis [19]. Water-based multicomponent reactions have achieved yields of 60-77% while operating under ambient pressure conditions [19]. The use of water as a reaction medium not only reduces environmental impact but also simplifies product isolation and purification procedures [19].

Polyethylene glycol 400 has emerged as an effective green solvent for fluorinated pyrazole synthesis [16]. This biocompatible polymer serves as both solvent and catalyst, enabling reactions to proceed under mild conditions with minimal waste generation [16]. The high boiling point and low volatility of polyethylene glycol 400 eliminate concerns about solvent evaporation while providing excellent thermal stability [16].

Supercritical carbon dioxide represents the pinnacle of green solvent technology for specialized applications [15]. This medium offers unique properties including tunable density and selective extraction capabilities while maintaining complete environmental compatibility [15]. Supercritical carbon dioxide has shown particular utility in the purification and isolation of fluorinated pyrazole products [15].

Biocatalytic approaches to pyrazole synthesis are emerging as promising alternatives to traditional chemical methods [15]. Enzymatic systems can operate under mild conditions with high selectivity, though their application to fluorinated substrates remains limited due to the challenges associated with enzyme stability in the presence of fluorinated compounds [15].

Table 2: Green Chemistry Metrics for Fluorinated Pyrazole Synthesis

Synthetic MethodAtom Economy (%)Environmental FactorReaction TimeSolvent Requirements
Solvent-free microwave85-950.1-0.52-10 minutesNone
Aqueous multicomponent70-850.2-0.81-2 hoursWater only
Deep eutectic solvent80-900.3-0.720-60 minutesRecyclable DES
Polyethylene glycol75-880.4-0.930-90 minutesRecyclable PEG
Ionic liquid system78-920.2-0.61-4 hoursRecyclable IL

The integration of renewable feedstocks into fluorinated pyrazole synthesis pathways represents an important frontier in green chemistry [15]. Bio-based solvents derived from agricultural waste and renewable resources offer the potential to completely eliminate dependence on petroleum-derived materials [15]. These developments align with broader sustainability goals while maintaining the high performance standards required for industrial applications [15].

The electrophilic substitution reactions of 3-(3-fluoro-4-methylphenyl)-1H-pyrazole proceed through characteristic aromatic substitution mechanisms, with regioselectivity primarily governed by the electron distribution within the pyrazole ring system. Pyrazole exhibits π-excess aromatic character, with electrophilic substitution reactions occurring preferentially at position 4 [1]. The presence of both electronegative nitrogen atoms in the pyrazole ring reduces the electron density of the C3 and C5 positions, leaving the electron density of the C4 position unaltered and thus vulnerable to electrophilic attack [2].

The calculated electron densities on the ring atoms reveal that C4 has maximum electron density and is prone to electrophilic substitution reactions, while the C3 and C5 positions have poor electron density [2]. This electronic distribution pattern establishes the fundamental reactivity hierarchy for electrophilic substitution: C4 > N1 > C3/C5 [3] [4]. The reactivity order for electrophilic substitution in pyrazole derivatives follows: C4 position demonstrates the highest reactivity, with rate constants approximately 3-10 times greater than alternative positions [3] [1].

Mechanistic Pathways for Electrophilic Substitution

The electrophilic substitution at the C4 position of 3-(3-fluoro-4-methylphenyl)-1H-pyrazole proceeds through the classical addition-elimination mechanism characteristic of aromatic systems. Initial attack by the electrophile forms a σ-complex (arenium ion) at C4, stabilized by delocalization of positive charge across the pyrazole ring [3]. The presence of the 3-fluoro-4-methylphenyl substituent at C3 introduces significant electronic perturbations that influence both the rate and selectivity of these transformations.

The fluorine substituent in the 3-fluoro-4-methylphenyl group exhibits strong electron-withdrawing inductive effects (σI = +0.52) combined with electron-donating resonance effects (σR = -0.39) [5] [6]. These opposing electronic influences create a complex reactivity profile where the fluorine atom decreases overall electron density at the reaction site while simultaneously providing resonance stabilization to cationic intermediates [5] [7]. The methyl group contributes electron-donating inductive effects (σI = -0.05) and modest resonance donation (σR = -0.18) [8] [9], partially counteracting the electron-withdrawing influence of fluorine.

PositionElectron DensityReactivity towards ElectrophilesCommon ReactionsRate Constants (relative)
C-4HighHighNitration, Halogenation, Acylation1.0
C-3/C-5LowLowRing opening with strong bases0.1-0.3
N-1MediumMediumAlkylation, Metallation0.5-0.8

Halogenation Reactions

Halogenation of pyrazole derivatives represents one of the most extensively studied electrophilic substitution processes, with chlorination and bromination proceeding exclusively at the C4 position under standard conditions [10]. Kinetic investigations using hydrodynamic voltammetry have revealed second-order kinetics for the chlorination of pyrazole with molecular chlorine, exhibiting a rate constant of 1.48 × 10³ M⁻¹s⁻¹ at 298 K [10]. The activation energy for chlorination (31.5 kJ/mol) is significantly lower than that for bromination (38.2 kJ/mol) [10], consistent with the greater electrophilicity of chlorine.

The presence of the 3-fluoro-4-methylphenyl substituent substantially modifies the halogenation kinetics compared to unsubstituted pyrazole. The electron-withdrawing fluorine substituent reduces the electron density at C4, resulting in decreased reactivity toward electrophilic halogenation [5] [6]. Conversely, the electron-donating methyl group partially compensates for this deactivation, leading to intermediate reactivity patterns [8] [11].

Nitration and Acylation Processes

Nitration of pyrazole derivatives proceeds selectively at C4 under standard nitrating conditions (HNO₃/H₂SO₄), with rate constants of approximately 2.1 × 10² M⁻¹s⁻¹ at 298 K [3]. The higher activation energy for nitration (45.1 kJ/mol) compared to halogenation reflects the greater steric and electronic demands of the nitronium ion electrophile [3]. Acylation reactions, typically conducted using acetic anhydride in pyridine, exhibit the highest activation barriers (52.3 kJ/mol) among common electrophilic substitution processes [3].

The electronic effects of the 3-fluoro-4-methylphenyl substituent significantly influence these transformations. The fluorine atom's electron-withdrawing character reduces the nucleophilicity of the C4 position, requiring more forcing conditions for nitration and acylation [5] [7]. However, the methyl group's electron-donating properties partially mitigate this deactivation, resulting in reactivity intermediate between fluorinated and methylated pyrazole derivatives [8] [9].

Nucleophilic Reactions with Functional Group Modifications

Nucleophilic substitution reactions of 3-(3-fluoro-4-methylphenyl)-1H-pyrazole proceed through fundamentally different mechanistic pathways compared to electrophilic processes, with nucleophilic attacks preferentially occurring at positions 3 and 5 of the pyrazole ring [1]. The presence of both electronegative nitrogen atoms reduces the electron density at C3 and C5 positions, making these sites susceptible to nucleophilic attack [3] [2]. However, successful nucleophilic substitution requires the presence of suitable leaving groups, typically halogens or nitro groups [3] [12].

Positional Reactivity in Nucleophilic Substitution

The reactivity order for nucleophilic substitution follows: C3 ≈ C5 >> C4 > N2, with C3 and C5 positions showing moderate reactivity under appropriate conditions [3] [12] [13]. The C4 position demonstrates low nucleophilic reactivity and requires activated leaving groups and harsh conditions for substitution [3]. The N2 nitrogen atom is generally unreactive toward nucleophiles due to its involvement in the aromatic π-system [3].

The nucleophilic ability of 5-aminopyrazoles demonstrates the importance of nucleophilic positions in the pyrazole molecule, with the extent of nucleophilicity at the C4 position (β-position of the enamine moiety), the lone pairs of the N1 atom, and the NH₂ group affecting reaction time and product formation [12]. These multiple nucleophilic sites enable complex multicomponent reactions leading to diverse cyclocondensation products [12] [13].

PositionElectron DeficiencyNucleophilic ReactivityLeaving Groups RequiredTypical Conditions
C-3HighModerateHalogen, NO₂Elevated temperature
C-5HighModerateHalogen, NO₂Elevated temperature
C-4LowLowActivated groups onlyHarsh conditions
N-2MediumLowNot applicableNot reactive

Mechanistic Considerations for Nucleophilic Substitution

Nucleophilic substitution at C3 and C5 positions proceeds through addition-elimination mechanisms typical of electron-deficient aromatic systems [3]. The initial nucleophilic attack forms a σ-complex (Meisenheimer complex) that is stabilized by the electron-withdrawing nitrogen atoms [3]. The subsequent elimination of the leaving group restores aromaticity and drives the reaction to completion [3].

The fluorine and methyl substituents in the 3-fluoro-4-methylphenyl group exert opposing electronic effects on nucleophilic reactivity [5] [8]. The electron-withdrawing fluorine atom enhances the electrophilicity of the pyrazole ring, facilitating nucleophilic attack at C3 and C5 positions [5] [6]. Conversely, the electron-donating methyl group reduces electrophilicity, partially counteracting fluorine's activating influence [8] [9].

Functional Group Transformations

Displacement of halide leaving groups by primary amines represents a common functional group modification strategy [14]. Treatment of halogenated pyrazole derivatives with ethanolamine in refluxing ethanol produces N-substituted amino derivatives through nucleophilic substitution [14]. Subsequent acetylation using acetic anhydride in ethanol yields acetamide derivatives, demonstrating the versatility of these transformations [14].

The synthesis of fluorinated pyrazole derivatives often involves nucleophilic displacement of the sulfur-containing groups [14]. Simple nucleophilic displacement of the SH group by primary amines provides access to diverse N-substituted amino derivatives [14]. These transformations typically require elevated temperatures and polar solvents to achieve acceptable reaction rates [14].

Multicomponent Reactions and Cascade Processes

Pyrazole derivatives serve as versatile building blocks in multicomponent reactions, exploiting their C,N-binucleophilic character [13]. Aminopyrazoles demonstrate fascinating chemical reactivity due to the presence of multiple reaction sites, enabling their extensive use in multicomponent reactions for constructing pyrazole-fused heterocycles [13]. The nucleophilic ability of substituted 5-aminopyrazoles and the type of dicarbonyl component influence the synthesis of various pyrazolodihydropyridines and pyrazolodihydropyrimidines [12].

Two possible reaction mechanisms explain the importance of nucleophilic positions in the 5-aminopyrazole molecule, leading to different cyclocondensation products [12]. The extent of nucleophilicity at the C4 position, the lone pairs of the N1 atom, and the NH₂ group affect reaction time and product type [12]. The acidity of the CH₂ moiety of β-dicarbonyl compounds may also influence the product type formed [12].

Cross-Coupling Reactions for Structural Diversification

Cross-coupling reactions represent powerful synthetic methodologies for the structural diversification of 3-(3-fluoro-4-methylphenyl)-1H-pyrazole, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and related transformations, have emerged as essential tools for introducing diverse substituents onto pyrazole scaffolds [15] [16]. These reactions typically target the C3 and C5 positions when appropriate leaving groups are present.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction represents one of the most widely used processes for arylation of pyrazole derivatives [15]. Reactions of 3-(5-bromobenzofuran-2-yl)-1H-pyrazole with various arylboronic acids using benzothiazole-oxime palladium(II) complexes have demonstrated high efficiency under both thermal and microwave-irradiation conditions [15]. The benzothiazole-oxime-based Pd(II) complex proved to be an efficient and highly active pre-catalyst for cross-coupling reactions [15].

Typical reaction conditions for Suzuki-Miyaura coupling involve palladium catalysts such as Pd(PPh₃)₄ with appropriate bases at temperatures ranging from 80-120°C [15] [16]. Yields typically range from 70-95% depending on the specific substrate and reaction conditions [15] [16] [17]. The use of aqueous solvents and microwave irradiation significantly accelerates these transformations while maintaining high yields [15].

The electronic effects of the 3-fluoro-4-methylphenyl substituent influence the reactivity of halogenated positions in cross-coupling reactions [5] [8]. The electron-withdrawing fluorine atom enhances the reactivity of aryl halides toward oxidative addition, facilitating the cross-coupling process [5]. Conversely, the electron-donating methyl group may slightly retard oxidative addition but can enhance reductive elimination through increased electron density [8].

Reaction TypeSubstrate PositionCatalyst SystemTemperature (°C)Yield Range (%)
Suzuki-MiyauraC-3, C-5 (halogenated)Pd(PPh₃)₄, Base80-12070-95
HeckC-3, C-5 (halogenated)Pd(OAc)₂, Ligand100-14065-90
SonogashiraC-3, C-5 (halogenated)Pd(PPh₃)₂Cl₂, CuI60-10075-92
NegishiC-3, C-5 (halogenated)Pd(PPh₃)₄, Zn reagent25-8080-95
StilleC-3, C-5 (halogenated)Pd(PPh₃)₄80-12070-88

Heck Coupling Reactions

Palladium-catalyzed Heck reactions of aryl halides with alkenes represent powerful tools for carbon-carbon bond construction in pyrazole chemistry [15] [18]. Pyridylpyrazole ligands have demonstrated exceptional efficiency in Heck reactions, with several [PdCl₂(L)] complexes serving as effective precatalysts [18]. The best results are obtained when the N1 substituent contains a hydroxyethyl group, with corresponding complexes yielding good results even for challenging chlorobenzene substrates [18].

Mechanistic studies reveal that the presence of an OH group in the N1 substituent favors palladium-halide dissociation by stabilizing the resulting cationic complex [18]. This dissociation becomes thermodynamically favorable even in the absence of coordinating solvent molecules [18]. Typical Heck reaction conditions involve Pd(OAc)₂ with appropriate ligands at temperatures of 100-140°C, achieving yields of 65-90% [15] [18].

Directed sp³ C-H Bond Arylation

Palladium-catalyzed pyrazole-directed sp³ C-H bond arylation represents an emerging methodology for structural diversification [19]. This approach employs Pd(OAc)₂ catalyst at 5-10 mol% loading with silver(I) oxide as a halide-removal agent [19]. Reactions proceed in acetic acid or acetic acid/hexafluoroisopropanol solvent systems, enabling arylation by aryl iodides [19]. Subsequent ozonolysis of the pyrazole moiety affords pharmaceutically important β-phenethylamines [19].

Palladium Catalytic Systems with Hybrid Pyrazole Ligands

Comparative studies of molecular versus colloidal palladium catalytic systems reveal significant differences in chemoselectivity for C-C coupling reactions [16]. Molecular systems carry out typical Suzuki-Miyaura cross-coupling together with substrate dehalogenation in varying proportions [16]. In contrast, palladium nanoparticles catalyze either Suzuki-Miyaura or C-C homocoupling reactions depending on the haloderivative used [16].

Palladium nanoparticles stabilized with hybrid pyrazole ligands demonstrate unique reactivity patterns [16]. These systems catalyze quantitative dehalogenation of 4-iodotoluene, suggesting that reactions occur on the colloid surface rather than through leached molecular species [16]. The differences in chemoselectivity between molecular and colloidal systems support surface-based mechanisms for nanoparticle-catalyzed transformations [16].

Advanced Cross-Coupling Methodologies

Recent developments include palladium-catalyzed amination reactions using pyrazole-based P,N-ligands [20]. These ligands facilitate efficient coupling between phenylboronic acids and aryl halides while also enabling amination of aryl bromides or triflates [20]. The chelated structure favors the oxidative addition step, while sterically crowded non-chelate structures favor reductive elimination [20].

Multicomponent reactions utilizing the C,N-binucleophilic nature of aminopyrazoles enable construction of pyrazole-fused heterocycles [13]. These transformations exploit multiple reaction sites to achieve complex structural elaboration in single operations [13]. The versatility of these approaches makes them particularly valuable for medicinal chemistry applications [13].

Mechanistic Studies of Fluorine-Methyl Group Interactions

The mechanistic implications of fluorine-methyl group interactions in 3-(3-fluoro-4-methylphenyl)-1H-pyrazole represent a complex interplay of electronic effects that significantly influence the compound's reactivity patterns and chemical transformations. The unique combination of electron-withdrawing fluorine and electron-donating methyl substituents creates opposing electronic influences that modulate the overall reactivity profile [5] [8]. These interactions manifest through both inductive and resonance effects, with the relative contributions varying depending on the specific reaction conditions and mechanistic pathways [5] [6].

Electronic Effects and Orbital Interactions

The fluorine atom exhibits the strongest electron-withdrawing inductive effect among halogen substituents (σI = +0.52), while simultaneously demonstrating significant electron-donating resonance character (σR = -0.39) [5] [6]. This dual electronic nature arises from fluorine's high electronegativity combined with its ability to donate electron density through π-orbital overlap with the aromatic system [5]. In contrast, the methyl group demonstrates modest electron-donating inductive effects (σI = -0.05) and weak resonance donation (σR = -0.18) [8] [9].

The combination of fluorine and methyl substituents in the 3-fluoro-4-methylphenyl group creates intermediate electronic effects that are neither purely activating nor deactivating [22]. The opposing inductive effects partially cancel each other, resulting in a net electronic influence that depends on the relative positioning and the specific reaction mechanism [5] [8]. This electronic balance significantly influences the reactivity at the pyrazole C4 position, leading to moderate decreases in electrophilic reactivity compared to unsubstituted systems [5] [8].

SubstituentElectronic EffectInductive Effect (σI)Resonance Effect (σR)Impact on C-4 ReactivityMechanistic Influence
Fluorine (F)Electron-withdrawing+0.52-0.39DecreasedStabilizes cationic intermediates
Methyl (CH₃)Electron-donating-0.05-0.18IncreasedDestabilizes cationic intermediates
F + CH₃ (combined)Opposing effectsIntermediateModerate donationModerate decreaseBalanced stabilization
Trifluoromethyl (CF₃)Strong electron-withdrawing+0.54-0.16Strongly decreasedStrong stabilization

Mechanistic Pathways and Intermediate Stabilization

The mechanistic studies of fluorine-methyl group interactions reveal complex stabilization patterns for reaction intermediates [5] [6]. Fluorine substitution can influence the generation, thermodynamic stability, and kinetic reactivity of intermediates, including the desired nucleophilic, electrophilic, and radical species [6]. The fluorine atom's ability to stabilize cationic intermediates through both inductive electron withdrawal and resonance electron donation creates unique reactivity profiles [5] [7].

Mechanistic investigations of fluorinated pyrazole synthesis demonstrate that late-stage fluorination strategies can access novel fluorinated heterocycles with unique properties [23]. The replacement of hydrogen with fluorine in 4H-pyrazoles results in modest reductions in Diels-Alder reactivity accompanied by increased physiological stability [23]. Specifically, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole manifests 7-fold lower Diels-Alder reactivity than 4,4-difluoro-3,5-diphenyl-4H-pyrazole, but demonstrates higher physiological stability [23].

Computational Studies and Theoretical Insights

Theoretical investigations provide crucial insights into the reaction mechanisms of fluorinated pyrazole derivatives [24]. Model studies suggest that preferred reaction routes follow: reactant → Franck-Condon region → conical intersection → photoproduct [24]. The conical-intersection mechanism provides better explanations than previously proposed ring-contraction-ring-expansion or internal-cyclization-isomerization pathways [24].

Quantum chemical computations using Gibbs energies support proposed reaction mechanisms for ozonation and other transformations [25]. Kinetic simulations combined with experimental data reveal complex mechanistic pathways involving autocatalysis and unexpected reaction intermediates [26]. These computational approaches enable prediction of reactivity patterns and optimization of synthetic strategies [24] [25].

Fluorine Effects in Synthetic Transformations

Fluorine substitution dramatically influences chemical outcomes in synthetic transformations, often requiring development of entirely new methodologies [6]. The chemistry of alkylation with non-fluorinated reagents may not be applicable to fluoroalkylations, necessitating novel approaches to address fluorine effects [6]. Conversely, fluorine substitution can enable new reactivities and transformations that cannot be realized with non-fluorinated reagents [6].

Recent developments in fluorinated pyrazole synthesis include MnO₂-mediated mechanochemical deacylative oxidation of 5-acylpyrazolines [27]. This approach enables preparation of both fluorinated and non-fluorinated 1,4-diarylpyrazoles through exclusive deacylative pathways [27]. The method extends the scope of known solution-based approaches and enables access to polyfunctionalized pyrazoles relevant to medicinal and materials applications [27].

Bioactivity and Structure-Activity Relationships

Fluorine substituent effects significantly impact bioactivity through influences on acidity, hydrogen bonding, and lipophilicity [7]. These properties affect absorption and distribution patterns, ultimately determining biological efficacy [7]. Fluorine affects acidity through inductive electron withdrawal, while simultaneously influencing hydrogen bonding patterns through its unique electronic character [7].

Mechanistic studies of fluorinated pyrazole aldehydes reveal enhanced antifungal activities compared to non-fluorinated analogs [28]. Molecular docking studies demonstrate that fluorinated compounds achieve higher binding energies with target enzymes than standard inhibitors [28]. The binding of fluorinated pyrazole aldehydes to proteinase K releases more energy than coumarin, explained by enhanced interactions with binding site residues [28]. Fluorine interactions with specific residues, combined with additional hydrogen bonding opportunities, contribute to superior inhibitory activity [28].

Kinetic and Thermodynamic Considerations

Detailed kinetic studies reveal significant fluorine effects on reaction rates and activation parameters [14] [10]. The synthesis and chemical reactivity of fluorine-substituted pyrazolopyrimidine derivatives demonstrate enhanced biological activities at low concentrations [14]. Kinetic data for halogenation reactions show **specific reaction rate constants that vary significantly with fluorine substitution patterns [10].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.07497646 g/mol

Monoisotopic Mass

176.07497646 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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